molecular formula C16H28Cl2N2 B12285974 1-(4-tert-Butyl-phenethyl)piperazine 2HCl

1-(4-tert-Butyl-phenethyl)piperazine 2HCl

Cat. No.: B12285974
M. Wt: 319.3 g/mol
InChI Key: UJRVGFBQHDLDHS-UHFFFAOYSA-N
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Description

1-(4-tert-Butyl-phenethyl)piperazine 2HCl is a chemical compound that belongs to the piperazine family. Piperazines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

The synthesis of 1-(4-tert-Butyl-phenethyl)piperazine 2HCl typically involves the reaction of 4-tert-butylbenzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Synthetic Route:

    Starting Materials: 4-tert-butylbenzyl chloride, piperazine.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

    Conversion to Dihydrochloride Salt: The purified compound is treated with hydrochloric acid to obtain this compound.

Chemical Reactions Analysis

1-(4-tert-Butyl-phenethyl)piperazine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

1-(4-tert-Butyl-phenethyl)piperazine 2HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting central nervous system disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-tert-Butyl-phenethyl)piperazine 2HCl involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing mood and behavior .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C16H28Cl2N2

Molecular Weight

319.3 g/mol

IUPAC Name

1-[2-(4-tert-butylphenyl)ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C16H26N2.2ClH/c1-16(2,3)15-6-4-14(5-7-15)8-11-18-12-9-17-10-13-18;;/h4-7,17H,8-13H2,1-3H3;2*1H

InChI Key

UJRVGFBQHDLDHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCN2CCNCC2.Cl.Cl

Origin of Product

United States

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